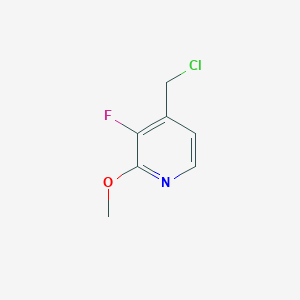

4-(Chloromethyl)-3-fluoro-2-methoxypyridine

Description

4-(Chloromethyl)-3-fluoro-2-methoxypyridine (CAS 1227585-45-6) is a halogenated pyridine derivative with a molecular formula of C₇H₆ClFNO and a molecular weight of 174.58 g/mol . Its structure features a pyridine ring substituted with a chloromethyl group at position 4, a fluorine atom at position 3, and a methoxy group at position 2. These functional groups confer unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloromethyl group enables nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability and lipophilicity, influencing bioavailability in drug candidates .

Properties

CAS No. |

1227585-45-6 |

|---|---|

Molecular Formula |

C7H7ClFNO |

Molecular Weight |

175.59 g/mol |

IUPAC Name |

4-(chloromethyl)-3-fluoro-2-methoxypyridine |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,4H2,1H3 |

InChI Key |

BBBUQYMLJMSDOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1F)CCl |

Origin of Product |

United States |

Preparation Methods

Fluorination and Methoxylation via Nucleophilic Aromatic Substitution

One common route starts from a chlorinated pyridine precursor, such as 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine , which undergoes fluorination using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) for 8–12 hours. The stoichiometric ratio of KF to precursor is critical (1:1.2) to maximize yield and minimize side products. Purification by silica gel chromatography yields the fluorinated and methoxylated intermediate with 78–82% yield and purity above 95%.

| Parameter | Details |

|---|---|

| Precursor | 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine |

| Fluorinating agent | Potassium fluoride (KF) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 90°C |

| Reaction time | 10 hours |

| Yield | 78–82% |

| Purification | Silica gel chromatography |

The presence of the methoxy group is confirmed by ^1H NMR as a singlet at δ 3.8–4.0 ppm, while the chloromethyl protons appear as a doublet at δ 4.5–4.7 ppm due to coupling with fluorine. ^19F NMR shows a singlet at δ -110 to -115 ppm, confirming fluorine incorporation.

Chloromethylation of Methoxypyridine Derivatives

Chloromethylation is typically achieved by reacting hydroxymethylpyridine derivatives with chlorinating agents such as thionyl chloride or phosphorus oxychloride (POCl_3). For example, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine can be chlorinated to yield the corresponding chloromethyl derivative under controlled conditions.

The process involves:

- Preparation of hydroxymethylpyridine intermediate via reduction of methoxycarbonylpyridine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Chlorination of the hydroxymethyl group with thionyl chloride or POCl_3 at reflux.

This method is adaptable for the 4-position chloromethylation on pyridine rings bearing methoxy and fluoro substituents, although direct literature on the exact compound is limited.

Multi-step Synthesis via Pyridine-2-methanol Intermediates

A novel synthetic method reported for related 3-fluoropyridine-2-methanol compounds involves:

- Formation of pyridine esters via reaction of pyridine dicarboxylic acid derivatives with isopropanol under reflux.

- Conversion of amino-pyridine esters to fluoro-pyridine esters using pyridine hydrogen fluoride and sodium nitrite at low temperatures (-5°C to 25°C).

- Reduction of fluoro-pyridine esters with sodium borohydride in methanol to yield 3-fluoropyridine-2-methanol intermediates.

This method can be adapted for preparing fluorinated and methoxylated pyridine intermediates, which can then be chloromethylated to yield the target compound.

Comparative Data Table of Preparation Methods

Analytical Characterization

The prepared 4-(Chloromethyl)-3-fluoro-2-methoxypyridine is typically characterized by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Methoxy (-OCH3) singlet at δ 3.8–4.0 ppm; chloromethyl (-CH2Cl) doublet at δ 4.5–4.7 ppm due to coupling with fluorine.

- ^19F NMR: Singlet at δ -110 to -115 ppm confirming fluorine substitution.

- Fourier-transform Infrared Spectroscopy (FTIR):

- C-Cl stretch at 750–780 cm⁻¹.

- C-F stretch at 1250–1280 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS):

- Molecular ion [M+H]^+ at m/z 220.03, consistent with molecular formula C7H6ClFNO.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-fluoro-2-methoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of 4-(chloromethyl)-3-fluoro-2-pyridinecarboxaldehyde.

Reduction: Formation of 4-(chloromethyl)-2-methoxypyridine.

Scientific Research Applications

4-(Chloromethyl)-3-fluoro-2-methoxypyridine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.

Materials Science: It is used in the development of advanced materials, including polymers and coatings with specific properties.

Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluoro and chloromethyl groups can enhance its binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The chloromethyl group in 4-(chloromethyl)-3-fluoro-2-methoxypyridine and its benzene analog (EN300-1264597) enhances electrophilicity, facilitating cross-coupling or alkylation reactions. In contrast, nitro groups (e.g., 6-Chloro-2-methoxy-3-nitropyridine) increase aromatic electrophilicity, favoring reduction or nucleophilic aromatic substitution . Fluorine substitution improves metabolic stability compared to non-fluorinated analogs like 4-chloro-3-methoxy-2-methylpyridine .

Steric and Electronic Effects :

- Bulky substituents, such as the 3-methoxypropoxy group in 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl, reduce reactivity at the pyridine ring due to steric hindrance .

- Methoxy groups (-OCH₃) in all compounds donate electron density via resonance, modulating ring electrophilicity differently depending on their position .

Physicochemical Properties

Biological Activity

4-(Chloromethyl)-3-fluoro-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group, a fluorine atom, and a methoxy group. These substitutions contribute to its reactivity and biological activity.

| Component | Description |

|---|---|

| Pyridine Ring | Aromatic heterocycle known for various biological activities. |

| Chloromethyl Group | Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on proteins. |

| Fluorine Atom | Enhances binding affinity to biological targets. |

| Methoxy Group | Modifies hydrophobicity and affects interaction profiles. |

The biological activity of 4-(Chloromethyl)-3-fluoro-2-methoxypyridine is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins or enzymes, altering their function.

- Enzyme Inhibition : Research indicates that this compound inhibits cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism, leading to potential drug-drug interactions.

Inhibition of Cytochrome P450 Enzymes

The inhibition of CYP1A2 by 4-(Chloromethyl)-3-fluoro-2-methoxypyridine suggests its utility in pharmacology for modifying drug interactions:

- IC50 Values : The compound has shown inhibitory activity with an IC50 value indicating significant potency in modulating CYP1A2 enzyme activity.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound across different cell lines:

- Cell Lines Tested : Vero cells (green monkey kidney cells) were used to assess cytotoxicity.

- Results : The compound demonstrated an IC50 greater than 10 µg/mL, indicating low cytotoxicity at therapeutic concentrations .

Case Study 1: Antitubercular Activity

Research has explored the antitubercular properties of pyridine derivatives, including 4-(Chloromethyl)-3-fluoro-2-methoxypyridine:

- In Vitro Efficacy : The compound exhibited promising results against Mycobacterium tuberculosis, showing potential for further development in tuberculosis treatment .

Case Study 2: Structure-Activity Relationships (SAR)

A study on SAR revealed that modifications to the pyridine structure could enhance biological activity:

Q & A

Basic: What are the established synthetic routes for 4-(Chloromethyl)-3-fluoro-2-methoxypyridine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions . For example, chloromethylation of a pyridine precursor (e.g., 3-fluoro-2-methoxypyridine) using chloromethyl methyl ether under acidic or basic conditions introduces the chloromethyl group . Key factors affecting yield and purity include:

- Solvent polarity : Polar aprotic solvents like DMSO enhance nucleophilicity.

- Temperature : Optimal substitution occurs at 60–80°C to minimize side reactions.

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency with arylboronic acids .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of 4-(Chloromethyl)-3-fluoro-2-methoxypyridine?

Answer:

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical:

- ¹H NMR : Chloromethyl protons resonate at δ 4.5–5.0 ppm (singlet).

- ¹⁹F NMR : Fluorine at C3 appears at δ -110 to -115 ppm .

- FTIR : C-Cl stretch (600–800 cm⁻¹) and methoxy C-O (1250 cm⁻¹) confirm functional groups .

HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 190.03) .

Advanced: How can researchers address discrepancies in reactivity data during Suzuki-Miyaura couplings with this compound?

Answer:

Contradictions arise from competing reactions at chloromethyl (C4) vs. fluoro (C3) sites. To resolve this:

- Catalyst screening : PdCl₂(dppf) suppresses dechlorination, favoring aryl-aryl coupling .

- Base optimization : CsF minimizes hydrolysis of the chloromethyl group compared to K₂CO₃ .

- Kinetic monitoring : In situ HPLC or NMR tracks intermediates to identify dominant pathways .

Advanced: What computational strategies predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states:

- Electron-withdrawing effects : Fluorine at C3 directs nucleophiles to C4 via σ-complex stabilization.

- Steric hindrance : Chloromethyl groups disfavor NAS at C4 unless bulky nucleophiles (e.g., PhS⁻) are used.

MD simulations incorporating solvent effects (e.g., PCM for DMSO) refine predictions .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Moisture sensitivity : Hydrolysis of the chloromethyl group forms hydroxymethyl derivatives. Store under inert gas (N₂/Ar) at -20°C in amber vials .

- Decomposition monitoring : TLC (silica gel, hexane:EtOAc 3:1) detects Rf shifts caused by degradation .

Advanced: How does the electronic interplay between fluorine and chloromethyl groups affect multi-step syntheses?

Answer:

- Fluorine’s electron-withdrawing effect : Activates the ring for electrophilic substitution but deactivates adjacent positions.

- Chloromethyl’s versatility : Enables functionalization (e.g., oxidation to aldehydes or displacement with amines).

Comparative studies with analogs (e.g., 4-chloro-3-trifluoromethylphenyl derivatives) show that fluorine’s meta-directing nature requires careful optimization to avoid steric clashes during coupling .

Notes

- Methodological answers prioritize reproducibility and mechanistic insight.

- Advanced questions integrate experimental and computational approaches to resolve contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.